3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile
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Overview
Description
3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2-thiazole-4-carbonitrile with propylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can help in monitoring and controlling the reaction process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or alkoxylated thiazole derivatives.
Scientific Research Applications
3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2-thiazole-4-carbonitrile: Lacks the propylamino group, making it less versatile in certain chemical reactions.
5-Propylamino-1,2-thiazole-4-carbonitrile: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
3-Methyl-5-amino-1,2-thiazole-4-carbonitrile: Contains an amino group instead of a propylamino group, leading to different chemical and biological properties.
Uniqueness
3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile is unique due to the presence of both the methyl and propylamino groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-3-4-10-8-7(5-9)6(2)11-12-8/h10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMUUVAKSFIONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=NS1)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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